molecular formula C10H17NO2 B12985392 Ethyl (R)-6-azaspiro[2.5]octane-1-carboxylate

Ethyl (R)-6-azaspiro[2.5]octane-1-carboxylate

Cat. No.: B12985392
M. Wt: 183.25 g/mol
InChI Key: MSYHIJNSNXQIQS-QMMMGPOBSA-N
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Description

Ethyl ®-6-azaspiro[25]octane-1-carboxylate is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a six-membered ring and a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl ®-6-azaspiro[2.5]octane-1-carboxylate typically involves the reaction of ethyl (tetrahydro-4H-pyran-4-ylidene)acetate with trimethylsulfoxonium iodide . The reaction conditions often include the use of a base such as sodium hydride in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis on a larger scale would likely involve optimization of the laboratory methods to ensure higher yields and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl ®-6-azaspiro[2.5]octane-1-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Amines or alcohols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Oxo derivatives of the spirocyclic compound.

    Reduction: Reduced spirocyclic compounds.

    Substitution: Amino or alkoxy derivatives of the spirocyclic compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl ®-6-azaspiro[2.5]octane-1-carboxylate is unique due to its azaspiro structure, which includes a nitrogen atom in the spirocyclic ring. This structural feature imparts distinct chemical and biological properties compared to its oxygen-containing analogs. The presence of the nitrogen atom can influence the compound’s reactivity, binding affinity, and overall stability, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

IUPAC Name

ethyl (2R)-6-azaspiro[2.5]octane-2-carboxylate

InChI

InChI=1S/C10H17NO2/c1-2-13-9(12)8-7-10(8)3-5-11-6-4-10/h8,11H,2-7H2,1H3/t8-/m0/s1

InChI Key

MSYHIJNSNXQIQS-QMMMGPOBSA-N

Isomeric SMILES

CCOC(=O)[C@@H]1CC12CCNCC2

Canonical SMILES

CCOC(=O)C1CC12CCNCC2

Origin of Product

United States

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